molecular formula C17H13ClN2O2S B4967577 3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylic acid

3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylic acid

Cat. No. B4967577
M. Wt: 344.8 g/mol
InChI Key: HGXZBFMGOXOOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic benefits. This compound is also known as CP-690,550 and belongs to the class of Janus kinase inhibitors.

Mechanism of Action

Janus kinases play a crucial role in the signaling pathways that regulate immune responses. Inhibition of Janus kinases by 3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylic acid leads to the suppression of immune responses, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylic acid exhibits potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. It also inhibits the proliferation of immune cells, leading to a reduction in tissue damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylic acid in lab experiments is its potency as a Janus kinase inhibitor. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Future research on 3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylic acid could focus on its potential use in the treatment of other autoimmune diseases such as multiple sclerosis and lupus. Further studies could also investigate the use of this compound in combination with other drugs to achieve synergistic effects. Additionally, research could focus on developing more soluble derivatives of this compound for improved use in lab experiments.

Synthesis Methods

The synthesis of 3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylic acid involves the reaction of 4-chlorobenzaldehyde with cyclopropylacetylene in the presence of a palladium catalyst. The resulting product is then subjected to a series of reactions to yield the final product.

Scientific Research Applications

3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It acts as a potent inhibitor of Janus kinases, which are involved in the regulation of immune responses.

properties

IUPAC Name

3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c18-10-5-3-8(4-6-10)11-7-12(9-1-2-9)20-16-13(11)14(19)15(23-16)17(21)22/h3-7,9H,1-2,19H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXZBFMGOXOOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C4=CC=C(C=C4)Cl)C(=C(S3)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylic acid

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